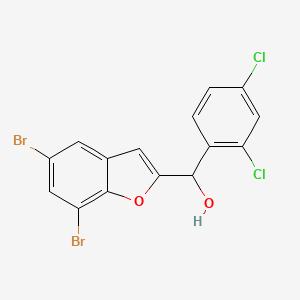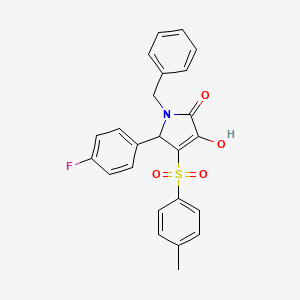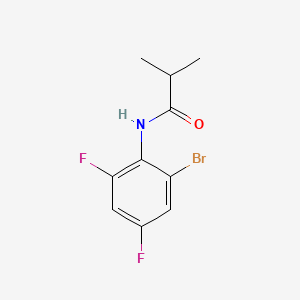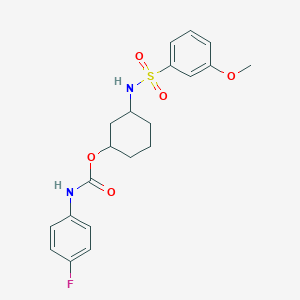![molecular formula C22H17ClF3N7O B2983611 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 923515-14-4](/img/structure/B2983611.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and a phenyl ring. It’s part of a class of compounds known as fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .
Applications De Recherche Scientifique
Antiviral Activity
The triazolopyrimidine core is structurally similar to certain triazole-containing compounds known for their antiviral properties . This suggests that our compound could potentially be explored as an antiviral agent. For instance, triazole derivatives have been shown to be effective against a variety of DNA and RNA viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The presence of the chlorophenyl group might also contribute to the compound’s ability to interact with viral enzymes, thereby inhibiting viral replication.
Anticancer Properties
Compounds with a triazolopyrimidine scaffold have been investigated for their anticancer activities . The electron-withdrawing trifluoromethyl group could enhance the compound’s ability to bind to cancer cell receptors or enzymes, potentially leading to the inhibition of cancer cell growth. The piperazine moiety could further modulate the compound’s pharmacokinetic properties, making it a candidate for cancer therapy research.
Green Chemistry Applications
The synthesis of triazole derivatives can be achieved through green chemistry approaches, such as mechanochemistry, which minimizes the use of harmful solvents and reduces waste . This compound could serve as a model for developing environmentally friendly synthetic routes in pharmaceutical chemistry, contributing to sustainable practices in drug development.
Antimicrobial Effects
Triazole compounds have been reported to possess antimicrobial properties, which could be applicable to our compound as well . Its structural features might allow it to target bacterial enzymes or cell walls, leading to potential use in treating bacterial infections.
Enzyme Inhibition
The triazolopyrimidine and piperazine rings are common motifs in enzyme inhibitors . This compound could be investigated for its ability to inhibit enzymes that are crucial for the survival of pathogens or cancer cells, thereby serving as a lead compound in the development of new therapeutic agents.
Pharmacophore in Medicinal Chemistry
The compound’s structure contains multiple pharmacophoric elements that are important in drug design . It could be used as a scaffold for the development of new drugs with optimized properties, such as increased potency, selectivity, and better pharmacokinetic profiles.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds can reversibly bind to their targets and directly affect protein levels . This could potentially lead to inhibition of certain cellular processes, such as proliferation and cell cycle progression .
Biochemical Pathways
Similar compounds have been found to inhibit the proliferation, cell cycle at the s phase, and epithelial-mesenchymal transition (emt) progression in certain cancer cell lines . This suggests that this compound may also interact with pathways related to cell growth and differentiation.
Result of Action
Similar compounds have shown good antitumor activities against certain cancer cell lines . This suggests that this compound may also have potential antitumor effects.
Propriétés
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N7O/c23-14-5-7-15(8-6-14)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)16-3-1-2-4-17(16)22(24,25)26/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMQMDYQDMJROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

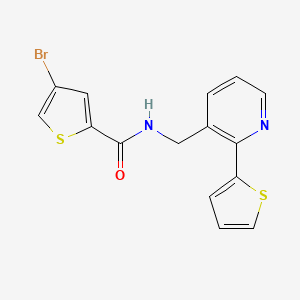
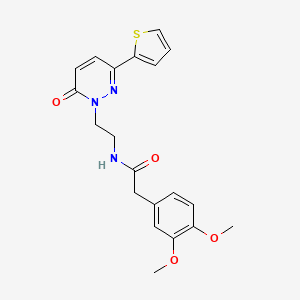

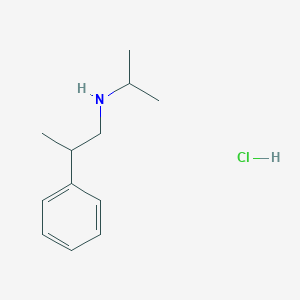

![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)
![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2983538.png)

